molecular formula C19H22N4O6S B2430666 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905678-26-4

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2430666
CAS RN: 905678-26-4
M. Wt: 434.47
InChI Key: SSOIFOUGTABUDC-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anti-cancer Agents

Research has led to the synthesis of novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, displaying significant anti-inflammatory and anti-cancer properties. These compounds were synthesized via sodium borohydride reduction, showing fair to good yields and potential as therapeutic agents against inflammation and cancer (Madhavi Gangapuram & K. Redda, 2009).

Antimicrobial Activity

Another study focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their potent antimicrobial properties. This research underscores the compound's significance in developing new antimicrobial agents capable of combating resistant bacterial strains. The derivatives showed valuable results in antibacterial evaluation, suggesting their potential use in antimicrobial therapy (Aziz‐ur‐Rehman et al., 2017).

Antitubercular Activity

The compound and its derivatives have also been explored for their antitubercular activity. A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related sulfonamides were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. These compounds demonstrated promising antitubercular activity, highlighting their potential in treating tuberculosis (P. Dighe et al., 2012).

Synthesis and Characterization

The synthesis and characterization of these compounds play a crucial role in understanding their chemical properties and potential applications. Studies have detailed the synthetic routes and characterization of various derivatives, providing insight into their structural and functional attributes. This foundational knowledge is essential for further exploration of their therapeutic potentials and applications in medicinal chemistry (E. Vedejs & C. Kongkittingam, 2000).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOIFOUGTABUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

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